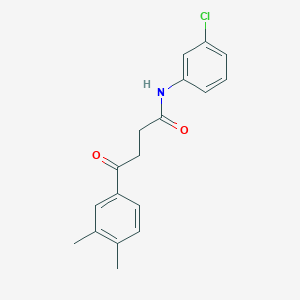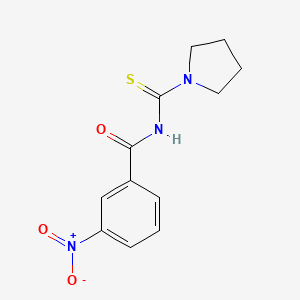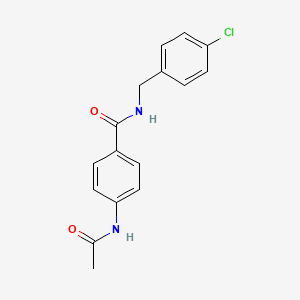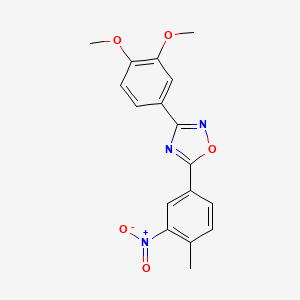![molecular formula C19H17NO5 B5700025 4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700025.png)
4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one, also known as Compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of chromen-2-ones, which have been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one 1 is not fully understood. However, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to scavenge free radicals and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one 1 has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to reduce oxidative stress and improve mitochondrial function. In vitro studies have demonstrated that 4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one 1 inhibits the growth of cancer cells and induces apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one 1 in lab experiments is its potential therapeutic properties. It has been found to possess multiple biological activities, which makes it a promising candidate for drug development. However, the low yield of 4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one 1 and its limited solubility in water can be a limitation for its use in lab experiments.
Orientations Futures
There are several future directions for the research on 4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one 1. One direction is to investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can further enhance its potential as a therapeutic agent.
Conclusion
In conclusion, 4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one 1 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one 1 can provide valuable insights into its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one 1 involves a multi-step process that starts with the reaction of 4-nitrobenzyl bromide with ethyl acetoacetate, followed by the reaction of the resulting product with methylamine. The final step involves the reaction of the intermediate product with 4-hydroxycoumarin in the presence of a base. The yield of 4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one 1 is reported to be around 40%.
Applications De Recherche Scientifique
4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one 1 has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-ethyl-8-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-3-14-10-18(21)25-19-12(2)17(9-8-16(14)19)24-11-13-4-6-15(7-5-13)20(22)23/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQOCEUWAMTUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)phenyl]-4-phenylbutanamide](/img/structure/B5699944.png)
![N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5699950.png)
![N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5699967.png)
![methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5699988.png)

![4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5700015.png)

![6-chloro-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5700026.png)
![3-(4-chlorophenyl)-N-{[(4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5700029.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5700038.png)
![2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5700041.png)

